molecular formula C22H19Cl2NO3 B11484347 1-(1,3-benzodioxol-5-yl)-N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine

1-(1,3-benzodioxol-5-yl)-N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine

Cat. No.: B11484347
M. Wt: 416.3 g/mol
InChI Key: OMHZVGXZNVTFQL-UHFFFAOYSA-N
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Description

(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE is a complex organic compound that features a benzodioxole group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE typically involves multiple steps. One common method includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate, followed by a series of reactions to introduce the dichlorophenyl group . The reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can modify the benzodioxole and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzodioxole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action for (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways related to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE is unique due to its combination of benzodioxole and dichlorophenyl groups, which confer specific chemical properties and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]methanamine

InChI

InChI=1S/C22H19Cl2NO3/c23-18-7-6-17(19(24)10-18)13-26-20-4-2-1-3-16(20)12-25-11-15-5-8-21-22(9-15)28-14-27-21/h1-10,25H,11-14H2

InChI Key

OMHZVGXZNVTFQL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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